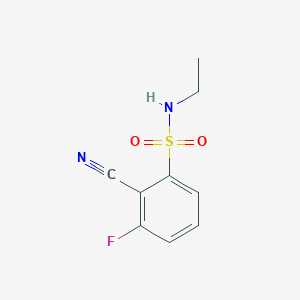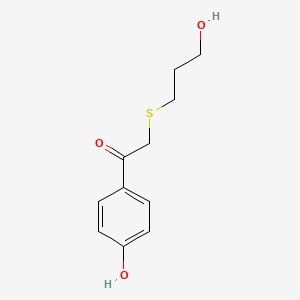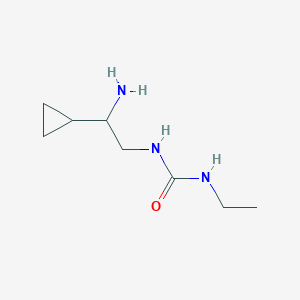
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene is an organic compound that features a benzene ring substituted with a bromoethyl group and an isopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl alcohol with 2-bromo-1-chloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with isopentyl alcohol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The bromo group and isopentyloxy group play crucial roles in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-4-methylbenzene: Lacks the isopentyloxy group, making it less versatile in certain reactions.
1-(2-Chloro-1-(isopentyloxy)ethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
1-(2-Bromo-1-(isopropyloxy)ethyl)-4-methylbenzene: Contains an isopropyloxy group instead of isopentyloxy, affecting its steric and electronic properties.
Uniqueness
1-(2-Bromo-1-(isopentyloxy)ethyl)-4-methylbenzene is unique due to the presence of both the bromo and isopentyloxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-[2-bromo-1-(3-methylbutoxy)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-11(2)8-9-16-14(10-15)13-6-4-12(3)5-7-13/h4-7,11,14H,8-10H2,1-3H3 |
InChI Key |
ZEOBJFRFNSKDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CBr)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



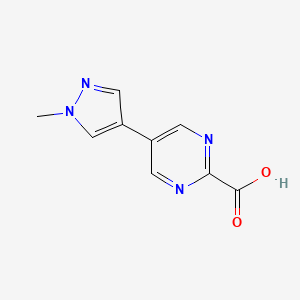
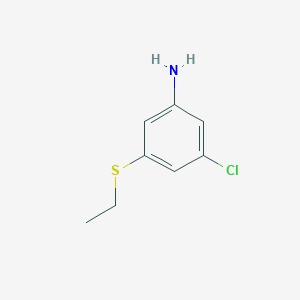
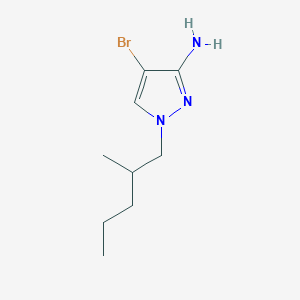
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)

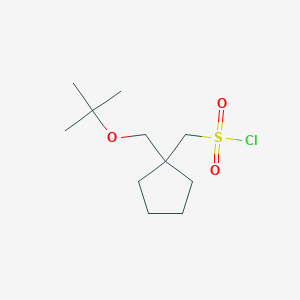
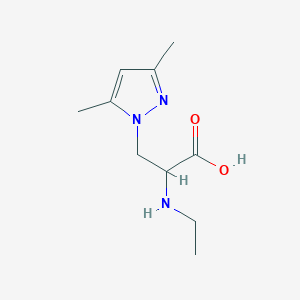

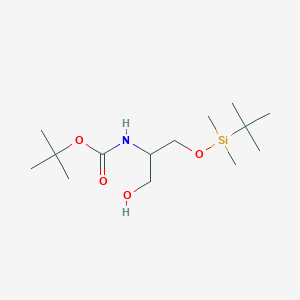
![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)
